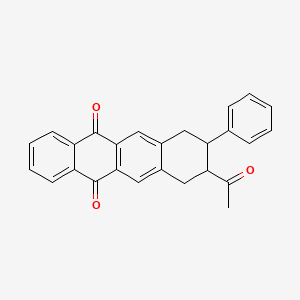
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and potential therapeutic benefits.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione involves multiple steps, including the formation of the tetracene core and subsequent functionalization. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical and research applications.
化学反应分析
Types of Reactions
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones and other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups
科学研究应用
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in oncology.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione involves its interaction with specific molecular targets and pathways. The compound can insert itself into DNA, preventing DNA unwinding by interfering with the enzyme topoisomerase II . This action disrupts cellular processes, leading to the compound’s therapeutic effects, particularly in cancer treatment.
相似化合物的比较
Similar Compounds
Daunorubicinone: A closely related compound with similar structural features and biological activities.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake.
Uniqueness
8-Acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific acetyl and phenyl substitutions, which confer distinct chemical and biological properties. These modifications enhance its potential as a therapeutic agent and its versatility in various research applications.
属性
CAS 编号 |
144315-95-7 |
|---|---|
分子式 |
C26H20O3 |
分子量 |
380.4 g/mol |
IUPAC 名称 |
8-acetyl-9-phenyl-7,8,9,10-tetrahydrotetracene-5,12-dione |
InChI |
InChI=1S/C26H20O3/c1-15(27)21-11-17-13-23-24(26(29)20-10-6-5-9-19(20)25(23)28)14-18(17)12-22(21)16-7-3-2-4-8-16/h2-10,13-14,21-22H,11-12H2,1H3 |
InChI 键 |
FYUPBCBAACIGMR-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CC2=CC3=C(C=C2CC1C4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


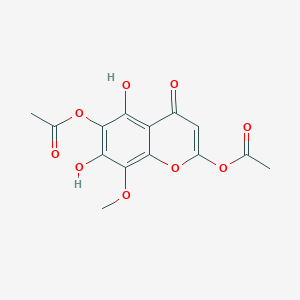
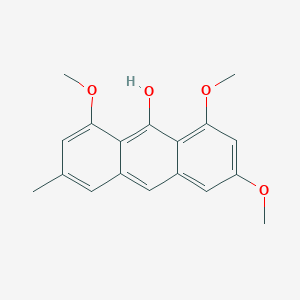
silane](/img/structure/B14276854.png)
![4-Cyanophenyl 4-{3-[(but-3-enoyl)oxy]propoxy}benzoate](/img/structure/B14276866.png)


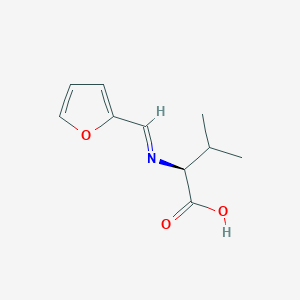
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
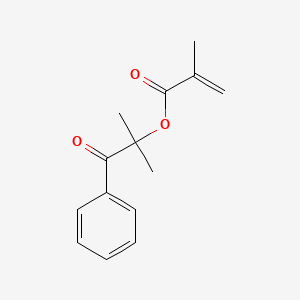

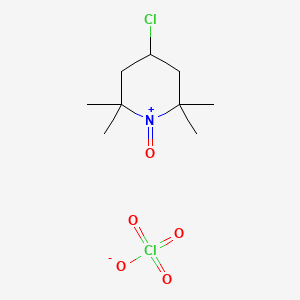
![2-[(2-Hydroxypropyl)(phenyl)amino]propan-1-ol](/img/structure/B14276920.png)
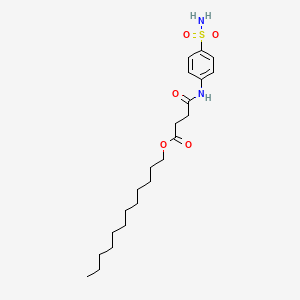
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(2-phenylethyl)-, ethyl ester](/img/structure/B14276934.png)
